molecular formula C15H17N5 B2887622 N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine CAS No. 111184-85-1

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine

Cat. No.: B2887622
CAS No.: 111184-85-1
M. Wt: 267.336
InChI Key: DXPVYAZABOAYNU-UHFFFAOYSA-N
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Description

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is a synthetic chemical reagent designed for research applications. This compound features a benzotriazole moiety, which is recognized in medicinal chemistry as a privileged structure capable of conferring versatile biological properties . Benzotriazole derivatives have been extensively investigated for their broad range of biological activities, including significant antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, specific benzotriazole-based compounds, such as benzotriazolyl acrylonitriles, have demonstrated potent anti-tubulin activity , indicating potential for use in antiproliferative research . The benzotriazole group is often employed as a bioisosteric replacement for other triazolic systems and can function as a synthetic auxiliary or a versatile scaffold in the design of novel pharmacologically active compounds . Researchers can leverage this compound as a key intermediate in organic synthesis and for exploring new biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-7-15(17-14-10-5-6-11-16-14)20-13-9-4-3-8-12(13)18-19-20/h3-6,8-11,15H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPVYAZABOAYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine typically involves the following steps:

    Formation of the Benzotriazole Moiety: Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Alkylation: The benzotriazole is then alkylated with a butyl halide under basic conditions to form 1-(1H-1,2,3-benzotriazol-1-yl)butane.

    Coupling with Pyridine: The alkylated benzotriazole is coupled with 2-aminopyridine using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole and pyridine rings.

    Reduction: Reduced forms of the benzotriazole and pyridine rings.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule and serve as benchmarks for comparison:

Key Differences and Implications

Substituent Effects: Benzotriazole vs. Benzimidazoles are more commonly used in pharmaceuticals (e.g., antiparasitics), while benzotriazoles dominate in materials science . Butyl Linker: The four-carbon chain in the target compound may enhance solubility or flexibility compared to the benzyl group in N-benzylpyridin-2-amine, which has a rigid aromatic spacer .

Synthetic Complexity :

  • The target compound’s synthesis likely requires coupling benzotriazole to a butyl bromide intermediate before attachment to pyridin-2-amine, a step more complex than the direct reductive amination used for N-benzylpyridin-2-amine .

Applications: Benzotriazole Derivatives: Known for UV stabilization and corrosion inhibition, the target compound may outperform N-benzylpyridin-2-amine in industrial applications but lack the bioactivity of benzimidazole-based kinase inhibitors () .

Crystallographic and Computational Insights

For example, N-benzylpyridin-2-amine’s crystal structure () reveals planar pyridine and benzyl moieties, with hydrogen-bonding interactions stabilizing the lattice. The target compound’s benzotriazole group may introduce additional intermolecular interactions (e.g., π-stacking or N–H···N bonds), influencing crystallinity .

Biological Activity

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is a compound of interest due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a pyridine moiety linked to a benzotriazole unit via a butyl chain. The presence of these heterocycles contributes to its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzotriazole moiety is known for its ability to inhibit various enzymes. For instance, it has been shown to interact with kinases involved in cancer progression, potentially leading to reduced tumor growth .
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the specific context of cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
Kinase Inhibitionc-Met0.005
GABA ModulationGABA ReceptorsNot specified
Cytotoxic ActivityCancer Cell LinesVaries
Enzyme InhibitionBACE-1Not specified

Case Study 1: Inhibition of c-Met Kinase

In a study evaluating the efficacy of this compound against c-Met kinase, the compound demonstrated potent inhibition with an IC50 value as low as 0.005 µM. This level of inhibition suggests significant potential for therapeutic applications in cancers where c-Met is overexpressed .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibited a cytostatic effect, inhibiting cell proliferation significantly compared to controls. The mechanism behind this effect was linked to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics and an adequate half-life for sustained therapeutic effects. However, further toxicological assessments are necessary to ensure safety in clinical applications.

Q & A

Q. Controls :

  • Blank sensorgram (buffer-only).
  • Reference compound (e.g., 3-aminobenzamide) to validate chip activity.

Data Analysis : Calculate Kd using a 1:1 Langmuir binding model. Expected Kd = 1–10 µM for PARP inhibitors .

  • Validation : Cross-check with ITC (isothermal titration calorimetry) to measure enthalpy changes .

Key Challenges & Recommendations

  • Synthesis : Optimize benzotriazole activation using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to reduce byproducts .
  • Biological Assays : Pre-incubate compounds with liver microsomes to assess metabolic stability .
  • Data Reproducibility : Share raw NMR/HPLC files via open-access platforms to enable independent validation.

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